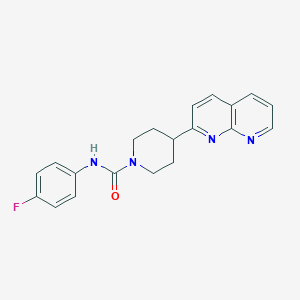

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c21-16-4-6-17(7-5-16)23-20(26)25-12-9-14(10-13-25)18-8-3-15-2-1-11-22-19(15)24-18/h1-8,11,14H,9-10,12-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCINQDXALDBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its antimicrobial, cytotoxic, and pharmacological properties based on various studies.

Molecular Structure:

- Molecular Formula: C22H24N4O

- Molecular Weight: 376.5 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including the compound . Research indicates that modifications to the naphthyridine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| 9a | Broad-spectrum antibacterial activity | |

| 10a | Potent against drug-resistant pathogens | |

| 12c | Comparable activity to ciprofloxacin |

The introduction of various substituents, such as a cyclopropyl group or substituted phenyl groups, has been shown to improve the overall antibacterial properties and pharmacokinetics of these compounds. Notably, derivatives with a 4-chloro substituent exhibited strong activity against Bacillus subtilis and Escherichia coli, suggesting that structural modifications can significantly impact biological activity.

Cytotoxicity and Cancer Research

Naphthyridine derivatives are also being explored as potential cancer therapeutics . For instance, compounds with similar structures have shown selective cytotoxicity in BRCA2-deficient cancer cell lines. The inhibition of Poly(ADP-ribose) polymerase (PARP) is a critical mechanism through which these compounds exert their effects.

The binding interactions of these compounds with the PARP-1 active site have been elucidated through X-ray crystallography, revealing critical hydrogen bonding and stacking interactions that enhance their inhibitory potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the carboxamide group and the aromatic rings significantly influence both the potency and selectivity of these compounds.

Key Findings:

- Cyclic or acyclic carboxamide groups improve binding affinity.

- π–π stacking interactions with adjacent aromatic residues enhance stability within the target site.

Case Studies

A notable case study involved using a related naphthyridine derivative in vivo to assess its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Bioluminescence imaging demonstrated significant therapeutic potential, indicating that similar compounds may offer new avenues for treating parasitic infections .

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has demonstrated promising antimicrobial activity against various bacterial strains. It is particularly noted for its effectiveness against drug-resistant pathogens.

Research Findings :

- A study highlighted that derivatives of 1,8-naphthyridine, including those with piperidine structures, exhibited selective antibacterial properties against Gram-positive and Gram-negative bacteria. Notably, compounds with a cyclopropyl group showed enhanced activity compared to standard antibiotics like ciprofloxacin .

- Specific derivatives were evaluated for their in vitro antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant activity comparable to established antibiotics .

| Compound | Activity | Target Strains |

|---|---|---|

| N-(4-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | Antibacterial | S. aureus, E. coli |

| Cyclopropyl-substituted derivatives | Enhanced activity | P. aeruginosa, K. pneumoniae |

Anticancer Properties

Overview : Research has indicated that naphthyridine derivatives may possess anticancer properties, making them candidates for further investigation in oncology.

Case Studies :

- A study focused on the synthesis of various naphthyridine derivatives revealed that some compounds exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

- Another investigation into the mechanism of action found that these compounds could induce apoptosis in cancer cells, highlighting their role in cancer therapy development.

Protein Farnesyltransferase Inhibition

Overview : The inhibition of protein farnesyltransferase (PFT) is a critical mechanism in cancer treatment as it affects cell proliferation and survival.

Research Insights :

- A new class of PFT inhibitors was developed based on naphthyridine scaffolds. These inhibitors showed promising results in preclinical models, indicating their potential utility in treating malignancies where PFT plays a crucial role .

Pharmacokinetic Properties

Overview : Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent.

Findings :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its combination of the 1,8-naphthyridine and fluorophenyl-carboxamide motifs. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Selected Analogs

Functional Implications

- Naphthyridine vs. Benzodiazolone (Compound 15) : The naphthyridine core in the target compound may offer stronger π-π stacking compared to the benzodiazolone ring in Compound 15, which contains a chloro substituent and an oxo group for hydrogen bonding. Compound 15’s benzodiazolone moiety is associated with kinase inhibition, suggesting the target compound’s naphthyridine could modulate different biological pathways .

- Carboxamide vs.

- Trifluoromethylpyridine Substituent (PF3845) : PF3845’s trifluoromethylpyridyloxybenzyl group enhances electron-withdrawing properties and metabolic resistance, contrasting with the target compound’s naphthyridine, which may prioritize aromatic interactions over electronic effects .

Q & A

Q. Characterization :

- NMR : Analyze δ 7.44–7.51 ppm (fluorophenyl aromatic protons) and δ 4.24–4.43 ppm (piperidine CH2 groups) .

- HRMS : Confirm molecular ion [M⁺] at m/z 388.1102 (theoretical) vs. 388.1212 (observed) .

Basic: What in vitro assays are suitable for initial biological activity profiling?

Methodological Answer:

- Enzyme Inhibition : Test against monoamine transporters (SERT, DAT) using radioligand displacement assays. IC50 values can be compared to reference compounds like GBR 12909 (DAT IC50: 0.5 µM) .

- Receptor Binding : Screen for serotonin (5-HT) and norepinephrine (NET) receptor affinity via competitive binding assays .

- Neuroprotective Effects : Use SH-SY5Y neuronal cells under oxidative stress (H2O2-induced) to measure viability via MTT assays .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Substituent Variation : Compare analogs with different groups (e.g., thiophen-2-yl vs. phenoxyethyl) to assess impact on SERT/DAT affinity .

- Fluorine Role : Replace 4-fluorophenyl with chlorophenyl to evaluate electronic effects on target binding (e.g., logP changes) .

Q. Example SAR Table :

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | Neuroprotection |

|---|---|---|---|

| Target Compound | TBD | TBD | Yes |

| GBR 12909 (Reference) | 0.5 | N/A | No |

| A1120 (Analog) | 0.8 | 1.5 | Yes |

| Data from |

Advanced: What strategies improve in vivo translation of in vitro findings?

Methodological Answer:

- PK/PD Modeling : Measure solubility (logP ~2.8) and plasma protein binding (>90%) to predict bioavailability .

- Dosing Regimens : Use rodent models (e.g., neuropathic pain) with oral doses (10–50 mg/kg) and monitor plasma levels via LC-MS .

- Metabolic Stability : Assess hepatic microsomal stability (t1/2 > 60 mins) to optimize half-life .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles due to acute oral toxicity (Category 4) and skin irritation risks .

- Ventilation : Use fume hoods to avoid aerosol exposure during synthesis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to SERT (PDB ID: 5I6X). Focus on π-π stacking between naphthyridine and Phe341 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-fluorophenyl conformation in lipid bilayers .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Structural Confounders : Compare analogs with minor substituent changes (e.g., methoxy vs. chloro groups) to identify key pharmacophores .

- Assay Variability : Replicate enzyme inhibition assays (e.g., SERT IC50) across labs using standardized protocols (n ≥ 3) .

Basic: What purification techniques ensure high compound purity?

Methodological Answer:

- Column Chromatography : Use silica gel (200–300 mesh) with EtOAc/hexane (3:7) for intermediate purification .

- HPLC : Apply C18 columns (acetonitrile/water gradient) for final compound purity >98% .

Advanced: Are alternative synthesis methods (e.g., sonochemical) viable?

Methodological Answer:

- Sonochemical Synthesis : Ultrasound (40 kHz, 60°C) reduces reaction time by 50% vs. thermal methods (e.g., 2 hrs vs. 4 hrs) .

- Microwave-Assisted : Achieve 85% yield in 30 mins (150°C, DMF) for naphthyridine coupling .

Advanced: How do polymorphism and formulation affect bioavailability?

Methodological Answer:

- Crystallography : Identify stable polymorphs via X-ray diffraction (e.g., monoclinic vs. orthorhombic forms) .

- Solubility Enhancement : Use co-solvents (PEG 400) or nanoemulsions to increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.